REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:7]=[CH:6][S:5][CH:4]=1.[CH2:8]([CH:12]([CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])CO)[CH2:9][CH2:10][CH3:11].C1(C)C=CC(S(O)(=O)=O)=CC=1.O>C1(C)C=CC=CC=1>[CH2:8]([CH:12]([CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])[CH2:1][O:2][C:3]1[CH:7]=[CH:6][S:5][CH:4]=1)[CH2:9][CH2:10][CH3:11]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
COC1=CSC=C1
|
Name
|
|
Quantity
|
16.7 g
|
Type
|
reactant
|
Smiles
|
C(CCC)C(CO)CCCCCC
|
Name
|
|
Quantity
|
850 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxing
|
Type
|
EXTRACTION
|
Details
|
The reaction solution was then extracted with methylene chloride
|
Type
|
WASH
|
Details
|
an organic layer was washed with a saturated saline solution and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried with anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
after filtration
|
Type
|
DISTILLATION
|
Details
|
the solution was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
By separating
|
Type
|
CUSTOM
|
Details
|
purifying
|
Type
|
CUSTOM
|
Details
|
the obtained reaction solution by silica gel column chromatography in which hexane
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)C(COC1=CSC=C1)CCCCCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |